molecular formula C26H25N5O2 B2375031 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide CAS No. 1396808-07-3

1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide

Cat. No. B2375031
CAS RN: 1396808-07-3
M. Wt: 439.519
InChI Key: CFTGCXDLOQHBRZ-UHFFFAOYSA-N
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Description

The compound 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide, also known as Compound A, is a small molecule drug candidate that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including derivatives similar to the specified compound, has been reported. These compounds have shown potential as anti-inflammatory and analgesic agents, with significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
  • Research on polymorphic modifications of compounds with strong diuretic properties, including a detailed structural analysis of different polymorphic forms, has been conducted, highlighting the importance of crystal structure in determining the pharmaceutical properties of such compounds (S. Shishkina et al., 2018).
  • An in-depth study on the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed the conformational details and hydrogen bonding patterns, providing insights into the molecular interactions contributing to its biological activity (S. Anthal et al., 2018).

Biological Activities and Applications

  • The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents indicate the versatility of compounds structurally related to the specified chemical in combating microbial infections (B. S. Holla et al., 2006).
  • Novel pyrimido[5,4-b]quinolines, related to riboflavin, have been synthesized, offering new pathways for the development of compounds with potential therapeutic applications. These synthetic routes highlight the chemical flexibility and the potential for pharmacological innovation within this chemical framework (E. Levine et al., 1972).
  • The discovery of benzimidazole derivatives as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase showcases the therapeutic potential of compounds within the same chemical family in targeting specific cellular pathways implicated in cancer and other diseases (S. Degorce et al., 2016).

properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-quinolin-8-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2/c1-33-21-11-9-18(10-12-21)23-15-24(29-17-28-23)31-14-4-7-20(16-31)26(32)30-22-8-2-5-19-6-3-13-27-25(19)22/h2-3,5-6,8-13,15,17,20H,4,7,14,16H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTGCXDLOQHBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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